2-(4-Methylpiperidin-1-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-5-8-13(9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYZSFXTRGRDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597515 | |
| Record name | 2-(4-Methylpiperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682773-52-0 | |
| Record name | 2-(4-Methylpiperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Pyridine Piperidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-Methylpiperidin-1-yl)pyridine, a combination of one- and two-dimensional NMR techniques provides a complete picture of its structure.
One-Dimensional NMR (¹H and ¹³C) Characterization
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a 2-substituted pyridine (B92270) and a 1,4-disubstituted piperidine (B6355638). chemicalbook.comresearchgate.net
¹H NMR: The proton spectrum is expected to show distinct regions for the aromatic protons of the pyridine ring and the aliphatic protons of the methylpiperidine group.
Pyridine Ring: The four protons on the pyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C6 position (ortho to the nitrogen) is expected to be the most downfield (δ ~8.1-8.2 ppm) due to the deshielding effect of the nitrogen atom. The other three protons (H3, H4, H5) would resonate between δ 6.5 and 7.5 ppm, with their exact shifts and coupling patterns determined by their relative positions. researchgate.net
Piperidine Ring: The protons on the piperidine ring would appear in the upfield, aliphatic region (δ 1.0-4.5 ppm). The protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to be the most downfield in this group (δ ~3.5-4.5 ppm) as they are directly attached to the electron-withdrawing pyridine ring. The remaining methine (CH) and methylene (B1212753) (CH₂) protons of the piperidine ring would appear at higher fields.
Methyl Group: A distinct doublet for the methyl group (CH₃) protons would be expected around δ 0.9-1.0 ppm, coupled to the C4' proton.
¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.
Pyridine Ring: Five signals are expected in the aromatic region (δ 105-160 ppm). The carbon atom C2, bonded to the piperidine nitrogen, would be significantly downfield (δ ~158-160 ppm). chemicalbook.com The C6 carbon would also be downfield (δ ~148 ppm), while the other carbons (C3, C4, C5) would appear between δ 105 and 140 ppm.
Piperidine Ring and Methyl Group: The five carbons of the piperidine ring and the single methyl carbon would appear in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen (C2' and C6') would be the most downfield of this set (δ ~50-55 ppm). The methyl carbon would be the most upfield signal (δ ~22 ppm). chemicalbook.com
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2 | - | ~158-160 |
| Pyridine C3 | ~6.5-6.7 | ~106-108 |
| Pyridine C4 | ~7.4-7.6 | ~137-139 |
| Pyridine C5 | ~6.6-6.8 | ~112-114 |
| Pyridine C6 | ~8.1-8.2 | ~148-150 |
| Piperidine C2'/C6' | ~4.2-4.4 | ~50-55 |
| Piperidine C3'/C5' | ~2.8-3.0 (axial), ~1.8-2.0 (equatorial) | ~30-35 |
| Piperidine C4' | ~1.5-1.7 | ~30-32 |
Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the assignments made from 1D NMR and to elucidate the precise connectivity, 2D NMR experiments are indispensable. bas.bg
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, confirming the assignments of the CH, CH₂, and CH₃ groups in the methylpiperidine moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining stereochemistry. In the case of this compound, NOESY could confirm the chair conformation of the piperidine ring and the equatorial position of the methyl group by showing through-space correlations between axial and equatorial protons on the ring. bas.bg
Methodologies for Resolving Ambiguities in Spectroscopic Data
Ambiguities in spectral data, such as overlapping signals or uncertainty in isomeric structure, can be resolved by the combined application of multiple NMR techniques. For example, while ¹H NMR alone might not distinguish between a 2-, 3-, or 4-substituted pyridine, the long-range couplings observed in an HMBC spectrum provide unambiguous evidence of the substitution pattern. A correlation between the C2 pyridine carbon and the C2'/C6' piperidine protons would confirm the 2-substituted isomer. Similarly, the complete and unambiguous assignment of all proton and carbon signals is achieved by the synergistic use of 1D spectra with COSY, HSQC, and HMBC data. bas.bg
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from C-H, C-N, and C=C/C=N bonds.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretches from the piperidine ring and its methyl substituent would appear in the 2800-3000 cm⁻¹ region.
C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. These bands are often sharp and intense. aps.orgresearchgate.net
C-N Stretching: The C-N stretching vibration for the bond between the piperidine nitrogen and the pyridine ring would likely appear in the 1250-1350 cm⁻¹ range. researchgate.net
CH₂ Bending: Scissoring and wagging vibrations for the CH₂ groups of the piperidine ring are expected around 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds often give strong Raman signals. The symmetric ring breathing mode of the pyridine ring, typically around 990-1030 cm⁻¹, is usually a very strong and sharp band in the Raman spectrum and is characteristic of the pyridine moiety. aps.orgmdpi.com
Expected Vibrational Frequencies (cm⁻¹)
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |
|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch (Pyridine) | IR, Raman |
| 2800 - 3000 | Aliphatic C-H Stretch (Piperidine, Methyl) | IR, Raman |
| 1580 - 1610 | C=C / C=N Ring Stretch | IR, Raman |
| 1430 - 1480 | C=C / C=N Ring Stretch | IR, Raman |
| 1450 - 1470 | Aliphatic CH₂ Bending | IR |
| 1250 - 1350 | Aryl-N Stretch (Py-N) | IR |
Note: Based on data for pyridine and related derivatives. aps.orgresearchgate.netmdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov
Mass Spectrometry (MS): For this compound (C₁₁H₁₆N₂), the molecular ion peak [M]⁺ in an electron ionization (EI) spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass of 176.1313. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 177.1392. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) or cleavage of the piperidine ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org For the [M+H]⁺ ion, an experimental HRMS value of 177.1386 would, for example, definitively confirm the molecular formula C₁₁H₁₇N₂⁺ (for the protonated species), ruling out other possible formulas with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformations.
While a crystal structure for this compound is not publicly available, analysis of related pyridine derivatives reveals the type of information that would be obtained. nih.gov An X-ray analysis would:
Confirm the connectivity between the pyridine and piperidine rings.
Determine the precise bond lengths and angles of both heterocyclic rings.
Establish the conformation of the piperidine ring, which is expected to adopt a chair conformation.
Identify the orientation of the methyl group on the piperidine ring (axial vs. equatorial, with equatorial being sterically favored).
Reveal the relative orientation of the pyridine and piperidine rings with respect to each other.
Provide insight into the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the crystal packing in the solid state. nih.gov
Single Crystal X-ray Diffraction (SXRD) Analysis
Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for the parent compound this compound is not available in the reviewed literature, a detailed analysis of a derivative, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide (B32628) monohydrate, provides critical insight into the structural characteristics of the 4-methylpiperidine (B120128) group. researchgate.net
The crystal structure of this derivative was solved and refined using Direct Methods with the SHELX software package. researchgate.net The compound crystallizes in the triclinic system with the space group P1̄. The asymmetric unit is comprised of two molecules of the acetamide derivative and two molecules of water. researchgate.net Detailed crystallographic data are presented in the table below.
Table 1: Crystal Data and Structure Refinement for N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate
| Parameter | Value |
| Empirical Formula | C₂₁H₂₅N₃O₂ |
| Formula Weight | 367.45 |
| Temperature | 296 K |
| Crystal System | Triclinic |
| Space Group | P1̄ (No. 2) |
| Unit Cell Dimensions | a = 7.6536(6) Åb = 11.027(1) Åc = 12.6899(11) Åα = 66.863(2)°β = 80.598(2)°γ = 71.772(2)° |
| Volume (V) | 934.38(14) ų |
| Z (Molecules/Unit Cell) | 2 |
| R-factor (Rgt(F)) | 0.0679 |
| wRref(F²) | 0.1150 |
Data sourced from the crystallographic study of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the crystal structure of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate, hydrogen bonding plays a significant role. The water molecules present in the crystal lattice act as hydrogen bond donors. Specifically, the hydrogen atoms of the water molecules form hydrogen bonds with the nitrogen atoms of the acridine (B1665455) and acetamide moieties (N1 and N3), linking the organic molecules and solvent molecules into a stable supramolecular assembly. researchgate.net In other related piperidine structures, intermolecular interactions such as C—H⋯O and N—H⋯O hydrogen bonds are also crucial in defining the crystal packing, often forming chains or more complex networks. nih.govnih.gov
Thermal Analysis Techniques (TGA, DSC) for Phase Behavior
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal degradation and decomposition temperatures. nih.gov DSC measures the heat flow into or out of a sample during a controlled temperature program, allowing for the determination of phase transitions such as melting, crystallization, and glass transitions (Tg). nih.govtainstruments.com
For instance, TGA studies on various pyridine-containing polymers show decomposition temperatures (5% weight loss) often exceeding 500°C, indicating high thermal stability. rsc.org DSC analysis of pharmaceuticals can reveal sharp endothermic peaks corresponding to melting points, as well as the energetics of other phase changes. nih.gov
While specific TGA or DSC data for this compound were not found in the reviewed literature, these techniques would be invaluable for assessing its thermal stability, identifying its melting point, and detecting any polymorphic phase transitions.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld Surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.netacs.org This method maps various properties onto the surface, including dᵢ (distance to the nearest atom inside the surface) and dₑ (distance to the nearest atom outside the surface), to generate a unique "fingerprint" plot for the molecule. nih.gov
Although a specific Hirshfeld analysis for this compound or its crystallographically characterized derivative was not available, studies on other piperidine-containing compounds demonstrate the utility of this technique. nih.govresearchgate.netacs.org For these types of molecules, the analysis typically reveals that H···H contacts account for the largest percentage of intermolecular interactions, often comprising over 70% of the total surface. nih.gov Other significant interactions include C···H/H···C contacts (around 18%) and O···H/H···O contacts (around 7%). nih.gov These fingerprint plots provide a quantitative breakdown of the forces, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing. researchgate.net
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds.
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This corresponds to the molecule's lowest energy conformation. For 2-(4-Methylpiperidin-1-yl)pyridine, this process would define the precise bond lengths, bond angles, and dihedral angles of its ground state, taking into account the spatial orientation of the pyridine (B92270) ring relative to the 4-methylpiperidine (B120128) moiety.
| Parameter | Value |
|---|---|
| Bond Length (C-N, pyridine-piperidine) | ~1.38 Å |
| Bond Angle (C-N-C, within piperidine) | ~112° |
| Dihedral Angle (Pyridine-Piperidine) | ~30-40° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) ring and the nitrogen atom attached to the pyridine ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.4 |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a more detailed understanding of the molecule's stability and reactivity. researchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.
Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability.
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.7 eV |
| Chemical Softness (S) | 0.37 eV⁻¹ |
| Dipole Moment (μ) | 2.5 D |
DFT calculations can also predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation of the computational model. researchgate.netdoi.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to NMR chemical shifts (¹H and ¹³C) for comparison with experimental spectra. researchgate.net
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. doi.orgresearchgate.net This analysis helps to understand the electronic transitions occurring within the molecule.
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (Pyridine Hα) | ~8.1 ppm |
| ¹³C NMR Chemical Shift (Pyridine Cα) | ~158 ppm |
| UV-Vis λ_max | ~250 nm |
While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule.
Fukui Functions: The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov It helps to predict the sites for nucleophilic (f⁻), electrophilic (f⁺), and radical (f⁰) attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a likely site for electrophilic attack.
Condensed Softness: These are atom-condensed values of the global softness, providing a measure of the reactivity of each atom in the molecule.
| Atom | Fukui Function (f⁺) | Fukui Function (f⁻) |
|---|---|---|
| Pyridine N | 0.15 | 0.02 |
| Piperidine N | 0.05 | 0.18 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes, flexibility, and intermolecular interactions of this compound in different environments (e.g., in a solvent or interacting with a biological target). nih.govnih.gov This method is particularly useful for understanding how the molecule behaves in a realistic biological or chemical system, revealing information about its conformational landscape and the stability of its interactions with other molecules.
Molecular Docking Studies for Ligand-Target Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.
Molecular docking simulations of pyridine derivatives against protein targets like cyclin-dependent kinases (CDKs) have also been reported. nih.gov These studies help in understanding the structure-activity relationships and in designing more potent and selective inhibitors. For example, in a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, molecular docking was used to analyze the binding modes and interactions with the amino acid residues in the active site of the kinases.
Table 1: Illustrative Binding Interactions of Pyridine Derivatives with Protein Targets from Molecular Docking Studies
| Derivative Class | Protein Target | Key Interacting Residues (Example) | Type of Interaction | Reference |
| Pyrimidine (B1678525)/Pyridine Derivatives | EGFR | Methionine, Lysine, Aspartic Acid | Hydrogen Bonding, Hydrophobic | nih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2/4/6 | Glutamic Acid, Lysine, Valine | Hydrogen Bonding, Hydrophobic | nih.gov |
| Pyridine-4-Carbohydrazide Derivatives | Various bacterial/fungal enzymes | Not specified | Non-covalent interactions |
This table is illustrative and based on studies of related pyridine derivatives, not this compound itself.
In Silico Mechanistic Evaluation of Molecular Interactions
In silico mechanistic evaluation involves the use of computational methods to study the step-by-step process of a chemical reaction or a biological interaction at the molecular level. This can include the investigation of reaction pathways, transition states, and the electronic changes that occur during an interaction.
For this compound, while specific in silico mechanistic studies are not documented, computational approaches can be employed to understand its reactivity. Density Functional Theory (DFT) calculations, for example, can be used to determine the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Studies on other pyridine derivatives have utilized these methods to predict their metabolic fate and potential toxicity. mdpi.com For example, the introduction of different functional groups to a pyridine ring can alter its electronic properties and, consequently, its reactivity and how it is metabolized in the body. mdpi.com The pyridine ring's ability to form various non-covalent interactions with protein targets is crucial for facilitating drug-target binding.
The pyridine moiety in this compound is expected to influence its biochemical potency and metabolic stability. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is a critical interaction in many biological systems. The methylpiperidine group, being largely aliphatic, will contribute to the molecule's hydrophobicity and may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Analyses (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of the electron density provide a powerful way to visualize and understand chemical bonding and non-covalent interactions within a molecule.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the likelihood of finding an electron pair in a given region of a molecule. nih.govnih.gov They are particularly useful for characterizing the nature of chemical bonds (covalent, ionic, metallic) and identifying lone pairs of electrons. nih.govnih.gov In a molecule like this compound, ELF and LOL analysis would be expected to show high localization values in the regions of the C-C, C-H, C-N covalent bonds, and around the nitrogen atoms corresponding to their lone pairs.
Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov A plot of the RDG against the electron density signed by the second eigenvalue of the Hessian of the electron density can reveal these interactions. For this compound, an RDG analysis could visualize the weak intramolecular interactions between the pyridine and methylpiperidine rings.
While specific ELF, LOL, and RDG analyses for this compound are not available, studies on other pyridine derivatives demonstrate the utility of these methods. nih.govnih.govsciety.org For instance, in a study of a pyrimidine derivative, topological analysis provided profound insight into the molecule's bonding characteristics and non-covalent interactions. sciety.org
Table 2: Expected Outcomes of Topological Analyses for this compound
| Analysis Type | Expected Findings | Significance |
| ELF/LOL | High localization in C-C, C-H, C-N bond regions and around N atoms. | Confirms the covalent nature of the bonds and the presence of lone pairs, which are key sites for reactivity and intermolecular interactions. |
| RDG | Visualization of weak intramolecular interactions between the pyridine and methylpiperidine rings. | Provides insight into the conformational preferences and the nature of non-covalent forces that stabilize the molecular structure. |
This table is based on the expected results from applying these standard computational methods to the molecule.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics, such as in frequency conversion, optical switching, and data storage. The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β and γ).
Computational chemistry provides a powerful avenue for the prediction and understanding of NLO properties. Methods like Density Functional Theory (DFT) can be used to calculate the polarizability and hyperpolarizability of a molecule. For a molecule to have a significant NLO response, it often needs to possess a large dipole moment and a high degree of charge transfer, typically found in "push-pull" systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system.
A computational study on a pyrimidine derivative, for example, investigated its NLO properties using an iterative electrostatic embedding method and found a significant enhancement in the NLO behavior in the crystalline environment. nih.gov The third-order nonlinear susceptibility (χ(3)) was found to be superior to that of known chalcone (B49325) derivatives, highlighting its potential for optical applications. nih.gov
Table 3: Calculated NLO Properties for a Representative Pyrimidine Derivative
| Property | Calculated Value (a.u.) |
| Polarizability (α) | Data not available in a comparable format |
| First Hyperpolarizability (β) | Data not available in a comparable format |
| Third-order NLO susceptibility (χ(3)) | Superior to known chalcone derivatives |
Source: Adapted from a study on a pyrimidine derivative, not this compound. nih.gov The specific numerical values are highly dependent on the computational method and the exact molecular structure.
Chemical Reactivity and Mechanistic Pathways
Oxidation Reactions and Products
The oxidation of 2-(4-Methylpiperidin-1-yl)pyridine can occur at several sites, including the pyridine (B92270) nitrogen, the piperidine (B6355638) nitrogen, and the carbon atoms of the piperidine ring.
Oxidation of the pyridine ring nitrogen is a common reaction for pyridine and its derivatives, typically leading to the formation of the corresponding Pyridine N-oxide . This transformation is usually achieved using peracids.
The piperidine moiety offers additional sites for oxidation. The tertiary amine of the piperidine ring can be oxidized. Furthermore, oxidation can occur at the carbon atoms alpha to the piperidine nitrogen. For instance, the oxidation of N-acylpiperidines with reagents like iron(II)-hydrogen peroxide is known to yield the corresponding piperidin-2-ones researchgate.net. By analogy, oxidation of this compound could potentially yield lactams. Additionally, biological oxidation, for example by monoamine oxidases, has been shown to metabolize similar N-alkylpiperidine structures nih.govnih.gov. In vitro studies on related compounds like 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) have demonstrated oxidation by human monoamine oxidases A and B nih.gov.
A potential oxidation product of the piperidine ring is the corresponding enamine, formed by the loss of two hydrogen atoms. For example, treatment of piperidine with calcium hypochlorite (B82951) yields N-chloropiperidine, which can then undergo dehydrohalogenation to the cyclic imine wikipedia.org.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent/System | Potential Product(s) | Notes |
| Peracids (e.g., m-CPBA) | This compound N-oxide | Oxidation at the pyridine nitrogen. |
| Iron(II)-hydrogen peroxide | 1-(Pyridin-2-yl)-4-methylpiperidin-2-one | Analogy from oxidation of N-acylpiperidines. researchgate.net |
| Monoamine Oxidases (MAO) | Oxidized metabolites | Potential for biological oxidation of the piperidine ring. nih.govnih.gov |
| Calcium hypochlorite | N-chloro-2-(4-methylpiperidin-1-yl)pyridine | Formation of a chloramine (B81541) at the piperidine nitrogen. wikipedia.org |
Reduction Reactions and Product Profiles
The reduction of the pyridine ring in this compound to the corresponding piperidine derivative is a well-established transformation. This is typically achieved through catalytic hydrogenation.
Various catalysts and conditions have been employed for the hydrogenation of substituted pyridines, leading to different product profiles and selectivities. Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) researchgate.netrsc.orgorganic-chemistry.org. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can significantly influence the outcome researchgate.netnih.govacs.org. For instance, the hydrogenation of substituted pyridines with PtO₂ in glacial acetic acid under hydrogen pressure has been reported to yield piperidine derivatives researchgate.net. Rhodium catalysts, such as Rh₂O₃, have also been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions rsc.org. Electrocatalytic hydrogenation offers another approach to the reduction of pyridines to piperidines nih.govacs.org.
The reduction can also proceed via the formation of a pyridinium (B92312) salt, which is then reduced. Transfer hydrogenation of quaternary pyridinium salts using catalysts like [Cp*RhCl₂]₂ in a formic acid/triethylamine mixture can afford either piperidines or tetrahydropyridines, depending on the substitution pattern liv.ac.uk. The use of ammonium (B1175870) formate (B1220265) and palladium on carbon provides a mild method for the reduction of pyridine N-oxides to piperidines organic-chemistry.org.
Table 2: Catalytic Hydrogenation of Substituted Pyridines
| Catalyst | Substrate Type | Product(s) | Yield (%) | Conditions | Reference(s) |
| PtO₂ | Hydroxyalkyl-substituted pyridines | (Cyclo)alkylpiperidines | 28–96 | Glacial acetic acid, 50-70 bar H₂ | researchgate.net |
| Rh₂O₃ | Amine-functionalized pyridines | Tetrahydropyridin-2-amines | - | TFE, 5 bar H₂, 40 °C | rsc.org |
| [Cp*RhCl₂]₂ | Quaternary pyridinium salts | Piperidines or Tetrahydropyridines | - | HCOOH-NEt₃, 40 °C | liv.ac.uk |
| Pd/C | Pyridine N-oxides | Piperidines | High | Ammonium formate, Methanol, RT | organic-chemistry.org |
| Rh/C | Pyridine | Piperidine | 98 | Electrocatalytic, Water, Ambient T | nih.govacs.org |
| Pd/C and Rh/C mixture | 2-Picoline-4-ethyl formate | Pipecoline-4-ethyl formate | - | 3-5 MPa H₂, 30-50 °C | google.com |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine and Piperidine Rings
Pyridine Ring:
The pyridine ring in this compound is generally susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the nitrogen atom (C2 and C4). However, since the C2 position is already substituted, nucleophilic attack would be directed to the C4 and C6 positions. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring π-deficient and thus more reactive towards nucleophiles compared to benzene (B151609) researchgate.netepa.gov. The presence of a good leaving group at these positions would facilitate such reactions.
Conversely, electrophilic aromatic substitution (EAS) on the pyridine ring is significantly disfavored compared to benzene due to the deactivating effect of the electronegative nitrogen atom. When forced to react under harsh conditions, electrophilic substitution occurs primarily at the C3 and C5 positions.
Piperidine Ring:
The piperidine ring, being a saturated secondary amine derivative, exhibits reactivity typical of such compounds. The nitrogen atom is nucleophilic and can participate in reactions such as N-alkylation with alkyl halides researchgate.net. The carbon atoms of the piperidine ring are generally not susceptible to substitution unless activated. However, deprotonation at the α-carbon can generate a nucleophile that can then react with electrophiles youtube.com.
Radical-Mediated Transformations
The pyridine ring of this compound can undergo radical substitution reactions. A notable example is the Minisci reaction , which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound wikipedia.orgrsc.orgprinceton.edu. This reaction provides a direct method for the C-H functionalization of electron-deficient heterocycles, allowing for the introduction of alkyl groups, typically at the C2 and C4 positions wikipedia.orgresearchgate.net.
The piperidine ring can also participate in radical reactions. For instance, piperidine N-α-radicals can be generated and subsequently react with suitable radical acceptors. Studies have shown the samarium diiodide-mediated addition of piperidine N-α-radicals to arylacetylene sulfones rsc.org.
Studies on Ring Transformations and Rearrangements
While specific studies on the ring transformations and rearrangements of this compound are not extensively documented, the structural motifs present suggest potential rearrangement pathways based on analogous systems.
Piperidine rings can undergo various rearrangements. For example, ring expansion reactions are known to occur under certain conditions, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate youtube.comyoutube.com. One such example is the nitrogen analog of the Ferrier rearrangement, which has been used to synthesize 2-substituted Δ³-piperidines acs.org. Additionally, rearrangements involving N-substituted piperidines have been observed, though these are often specific to the substituents and reaction conditions rsc.orgrsc.orgmq.edu.au. For instance, the reduction of certain N-aryl-piperidin-2-ones with lithium aluminium hydride has been shown to lead to complex rearranged products rsc.org.
Applications in Chemical Sciences and Materials Research
Role as Catalysts and Organocatalysts
The presence of a basic nitrogen atom on the pyridine (B92270) ring and the tertiary amine within the piperidine (B6355638) ring suggests that 2-(4-Methylpiperidin-1-yl)pyridine has potential as a catalyst, particularly in reactions where base catalysis or nucleophilic catalysis is required.
While direct studies on this compound as a hypernucleophilic acylation catalyst are not extensively documented in current literature, its structural similarity to 4-dialkylaminopyridines (DMAPs) allows for a comparative analysis of its potential catalytic activity. DMAPs are well-established as highly efficient "super acylation and alkylation catalysts". rsc.org The catalytic activity of DMAP and its analogs stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating effect of the dialkylamino group at the 4-position. rsc.orgumich.edu This enhanced nucleophilicity allows the catalyst to react with an acylating agent to form a highly reactive N-acylpyridinium intermediate, which then readily acylates the substrate.
The catalytic cycle for a DMAP-catalyzed acylation is depicted below:
Activation: The nucleophilic pyridine nitrogen attacks the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium salt.
Acyl Transfer: The substrate (e.g., an alcohol) attacks the N-acylpyridinium salt, leading to the acylated product.
Catalyst Regeneration: The catalyst is regenerated, and the cycle can begin anew.
It is plausible that this compound could function in a similar manner, although the substitution is at the 2-position rather than the 4-position, which would influence its electronic properties and steric hindrance around the pyridine nitrogen. The methyl group on the piperidine ring may also play a role in modulating the catalyst's solubility and steric profile. Conformational fixation has been shown to enhance the catalytic activity of 4-(dialkylamino)pyridines, suggesting that the relatively rigid piperidine ring in this compound could be advantageous. nih.gov Further research is needed to fully elucidate the catalytic potential of this compound in hypernucleophilic acylation reactions and to compare its efficacy against established catalysts like DMAP and 4-pyrrolidinopyridine. u-tokyo.ac.jp
| Compound | Position of Amino Group | Amino Group Structure | Key Feature |
|---|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | 4 | Dimethylamino | Well-established hypernucleophilic catalyst rsc.orgumich.edu |
| 4-Pyrrolidinopyridine (PPY) | 4 | Pyrrolidino | Highly active catalyst, used in site-selective acylations u-tokyo.ac.jp |
| This compound | 2 | 4-Methylpiperidino | Potential for catalysis, steric and electronic effects of 2-substitution to be explored |
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary to enable the reaction. While specific applications of this compound as a phase transfer catalyst are not prominently reported, related pyridine derivatives have been investigated in this context. For instance, the formation of imidazopyridines from the reaction of α-(aminomethyl)pyridines and chloroform (B151607) with an alkaline hydroxide (B78521) can be achieved using phase transfer catalysis. acs.org
Given that this compound possesses both a lipophilic piperidine moiety and a hydrophilic pyridine nitrogen that can be protonated or quaternized, it has the structural requisites to function as a phase transfer catalyst. Upon protonation or alkylation of the pyridine nitrogen, a pyridinium (B92312) salt would be formed, which could shuttle anions from an aqueous phase to an organic phase. The efficiency of such a catalyst would depend on the balance between its lipophilicity and hydrophilicity, which influences its solubility in both phases and its ability to partition effectively between them.
Ligand Design for Coordination Chemistry
The field of coordination chemistry extensively utilizes pyridine and its derivatives as ligands for the synthesis of metal complexes and coordination polymers. wikipedia.orgyoutube.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. wikipedia.org N-aryl-2-aminopyridines, which are structurally related to this compound, are known to form stable complexes with various transition metals, leading to applications in catalysis and the construction of N-heterocycles. nih.govresearchgate.net
This compound offers two potential coordination sites: the pyridine nitrogen and the piperidine nitrogen. However, due to the steric hindrance and the generally lower basicity of the piperidine nitrogen in this configuration, coordination is most likely to occur through the pyridine nitrogen, acting as a monodentate ligand. mdpi.com The 4-methylpiperidino group at the 2-position would exert significant steric influence on the resulting metal complex, potentially affecting its geometry, stability, and reactivity. This steric bulk can be strategically employed to control the coordination number of the metal center and to create specific coordination environments.
The coordination of substituted pyridine ligands can lead to a variety of structures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. nih.govacs.org The dimensionality and topology of these structures are influenced by factors such as the metal ion, the counter-anion, and the steric and electronic properties of the ligand. nih.gov The use of this compound as a ligand could lead to the formation of novel coordination compounds with interesting structural motifs and potentially useful properties in areas such as catalysis, magnetism, and photoluminescence. mdpi.com
| Coordination Mode | Coordinating Atom(s) | Description | Potential Outcome |
|---|---|---|---|
| Monodentate | Pyridine Nitrogen | The most probable coordination mode, with the pyridine N donating its lone pair to the metal center. mdpi.com | Formation of discrete metal complexes or coordination polymers with the ligand in a terminal position. |
| Bridging | Pyridine Nitrogen and Piperidine Nitrogen | Less likely due to steric constraints and the formation of a strained seven-membered chelate ring. | Could lead to the formation of polynuclear complexes or coordination polymers with specific topologies. |
Advanced Materials Science Applications
The incorporation of functional organic molecules into inorganic frameworks is a rapidly growing area of materials science, leading to the development of advanced materials with tunable properties.
Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, are of great interest for applications in data storage, sensors, and actuators. In recent years, there has been a surge in the development of ferroelectric coordination polymers. nih.govrsc.orgnih.gov These materials typically consist of metal centers linked by organic ligands, where the ferroelectric behavior arises from the ordering of polar components within the crystal lattice.
The incorporation of polar ligands is a key strategy in the design of ferroelectric coordination polymers. This compound possesses a permanent dipole moment, and its integration into a coordination framework could lead to materials with interesting dielectric and potentially ferroelectric properties. The ordering of these polar ligands in a non-centrosymmetric crystal structure is a prerequisite for ferroelectricity. While no specific studies on the dielectric or ferroelectric properties of coordination compounds containing this compound have been reported, research on other pyridine-containing ligands, such as those in rhenium(I) and zinc(II) porphyrin complexes, has demonstrated the potential for inducing ferroelectricity. nih.govmdpi.com
Organic-inorganic hybrid materials, including metal-organic frameworks (MOFs), combine the properties of both organic and inorganic components, leading to materials with high surface areas, tunable porosity, and diverse functionalities. Pyridine and its derivatives are widely used as organic linkers or templating agents in the synthesis of these materials. acs.org
This compound can be envisioned as a valuable component in the construction of organic-inorganic hybrid materials in several ways:
As a Ligand: It can coordinate to metal centers to form the framework of a MOF or coordination polymer. The size and shape of the resulting pores and channels would be influenced by the steric bulk of the 4-methylpiperidino group.
As a Template or Structure-Directing Agent: The protonated form of the molecule, the 2-(4-methylpiperidin-1-yl)pyridinium cation, could act as a template around which an inorganic framework (e.g., a metal oxide or a polyoxometalate) can be built. Upon removal of the organic template, a porous material with a specific structure could be obtained.
As a Functional Component: The basicity of the nitrogen atoms could be utilized for post-synthetic modification of the hybrid material or for catalytic applications where the material itself acts as a heterogeneous catalyst.
The versatility of 2-aminopyridine (B139424) derivatives in synthesis and their presence in biologically active molecules further underscores the potential for creating functional hybrid materials with tailored properties. nih.govrsc.org
Building Blocks for Complex Chemical Synthesis
The molecular architecture of this compound, featuring both a pyridine ring and a 4-methylpiperidine (B120128) moiety, renders it a valuable and versatile building block in organic synthesis. Its inherent structural features allow for the strategic construction of more complex, high-value molecules, which are often sought after in medicinal chemistry and materials science. Researchers have utilized this compound as a scaffold to introduce specific functionalities and to construct larger, more elaborate molecular frameworks.
One of the key applications of this compound in complex synthesis is in the preparation of pharmacologically active agents. The pyridine nucleus is a common feature in a vast number of FDA-approved drugs, and its derivatives are continuously explored for new therapeutic applications. The 4-methylpiperidine portion of the molecule can influence physicochemical properties such as lipophilicity and basicity, which are critical for the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
While specific, detailed reaction schemes starting directly from this compound to form highly complex molecules are not abundantly found in widely accessible literature, its structural motifs are present in various advanced molecules. For instance, the synthesis of complex kinase inhibitors often involves piperidine and pyridine fragments. In one notable example, a related structure, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, was synthesized as a key intermediate. This process involved the reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with a solution of 2,6-dibromopyridine (B144722) and a Grignard reagent, followed by the addition of hydrobromic acid. google.com This highlights the utility of the combined piperidine-pyridine scaffold in building complex pharmaceutical agents.
Furthermore, the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, a class of compounds investigated for their macrofilaricidal properties, involves the use of substituted pyridines. acs.org While the direct use of this compound is not explicitly detailed, the synthetic strategies employed are applicable to a wide range of pyridine derivatives, suggesting its potential as a starting material in similar synthetic campaigns. The general approach involves the cyclization of an amidine with an isothiocyanate, where the amidine is formed from a corresponding nitrile. acs.org
The following table provides a conceptual overview of how a compound like this compound could be utilized in synthetic transformations to generate more complex structures, based on established synthetic methodologies for pyridine derivatives.
| Starting Material | Reaction Type | Potential Reagents | Potential Product Class | Significance |
| This compound | Lithiation followed by electrophilic quench | n-BuLi, Electrophile (e.g., CO₂, RCHO) | Substituted Pyridine-3-carboxylic acids or alcohols | Introduction of new functional groups for further elaboration. |
| This compound | Halogenation | NBS, NCS | Halogenated Pyridine Derivatives | Precursors for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Halogenated this compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Arylated Pyridine Derivatives | Construction of biaryl systems, common in bioactive molecules. |
| Halogenated this compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aminated Pyridine Derivatives | Introduction of nitrogen-containing functional groups, prevalent in pharmaceuticals. |
Table 1: Conceptual Synthetic Utility of this compound
In the context of materials research, pyridine-containing polymers and materials have been investigated for their electronic and optical properties. The nitrogen atom in the pyridine ring can act as a ligand for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing. The 4-methylpiperidine substituent can influence the solubility and processing characteristics of such materials.
Applications in Life Sciences Research: Mechanistic and in Vitro Perspectives
Structure-Activity Relationship (SAR) Investigations for Ligand-Target Systems
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. nih.gov Structure-activity relationship (SAR) studies on pyridine derivatives, including those containing the 2-(4-methylpiperidin-1-yl)pyridine moiety, are crucial for understanding how chemical structure influences biological activity. These investigations systematically modify the molecule to identify key features responsible for target binding and efficacy.
SAR studies have revealed that the antiproliferative activity of pyridine derivatives can be significantly influenced by the nature and position of substituents. nih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer effects. nih.gov Conversely, the introduction of halogen atoms or bulky groups may lead to a decrease in antiproliferative activity. nih.gov
In the context of specific targets, SAR studies have been instrumental. For example, in the development of inhibitors for the muscarinic acetylcholine (B1216132) receptor M4 (M4), a series of pyrazol-4-yl-pyridine derivatives were synthesized and evaluated. nih.gov These studies demonstrated that modifications to the pyridine core, such as the introduction of a cyano moiety, could improve the potency of these compounds as positive allosteric modulators (PAMs). nih.gov
Furthermore, research on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as histamine (B1213489) H4 receptor ligands has highlighted the importance of specific structural features for binding affinity. nih.gov Descriptors such as the path/walk 4-Randic shape index and topological charges have been identified as key determinants of activity, providing a quantitative basis for SAR. nih.gov
The strategic modification of the this compound core and related structures continues to be a fundamental approach in the quest for more potent and selective therapeutic agents.
Molecular Target Identification and Characterization of Binding Mechanisms (in vitro)
Identifying the molecular targets of this compound and its analogs is a critical step in understanding their therapeutic potential. In vitro techniques are paramount in this process, allowing for the precise characterization of ligand-target interactions.
One significant area of investigation has been the interaction of pyridine derivatives with protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net For example, derivatives of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles have been identified as inhibitors of ALK5, a transforming growth factor-β (TGF-β) type I receptor kinase. researchgate.net Docking models suggest that these compounds fit well into the ATP-binding pocket of the kinase, forming favorable interactions. researchgate.net
Another important class of targets for pyridine-containing compounds is the G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors. nih.gov In vitro radioligand binding assays have been used to characterize the binding of pyrazol-4-yl-pyridine derivatives to the M4 receptor. nih.gov These studies have shown that these compounds act as positive allosteric modulators (PAMs), enhancing the binding of the endogenous ligand acetylcholine. nih.gov
Furthermore, sigma receptors (σRs) have emerged as attractive targets for neurological disorders. researchgate.net A polyfunctionalized pyridine derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has shown high affinity for the σ1 receptor subtype. researchgate.net Molecular modeling studies have provided insights into the binding mode of this ligand within the receptor's active site. researchgate.net
The characterization of these binding mechanisms at a molecular level is essential for the rational design of more selective and potent drugs.
Lead Compound Identification and Optimization Strategies through Chemical Modification
The process of lead optimization is a critical phase in drug discovery, aiming to refine the properties of a promising lead compound to enhance its therapeutic potential. patsnap.combiobide.com This iterative process involves chemical modifications to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.com
A fundamental strategy in lead optimization is the analysis of the structure-activity relationship (SAR), which helps identify the key functional groups responsible for a compound's biological activity. patsnap.com Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are also pivotal, allowing for the rapid prediction of how structural changes might affect target interaction. patsnap.com
For pyridine-based compounds, lead optimization has been successfully applied to develop potent and selective inhibitors for various targets. For instance, starting from a 4-aminopyridine (B3432731) benzamide (B126) lead molecule, structure-based design was used to identify modifications that improved the potency and selectivity for TYK2, a member of the Janus kinase (JAK) family. nih.gov This effort led to the discovery of a compound with good enzyme and cell potency, as well as excellent oral exposure in mice. nih.gov
In another example, optimization of an amino-thiazole hit molecule for the treatment of onchocerciasis led to the discovery of a novel series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as macrofilaricides. acs.org This scaffold hopping approach, a key lead optimization technique, resulted in compounds with improved metabolic stability and solubility. patsnap.comacs.org
The integration of medicinal chemistry techniques, such as bioisosteric replacement and conformational constraint, with pharmacokinetic and safety assessments is crucial for the successful transformation of a lead compound into a viable drug candidate. patsnap.comresearchgate.net
In Vitro Studies of Cellular Pathway Modulation and Molecular Interactions
In vitro studies are essential for elucidating the mechanisms by which compounds like this compound and its derivatives modulate cellular pathways and interact with molecular targets. These studies provide crucial information on a compound's potential therapeutic effects and its mode of action at the cellular level.
A significant area of investigation is the induction of apoptosis, or programmed cell death, in cancer cells. For example, certain novel piperidone compounds have been shown to induce apoptosis in human prostate and lymphoma cancer cell lines. nih.gov The mechanism of action was found to involve the activation of caspase-3/7, a key executioner caspase in the apoptotic pathway. nih.gov Similarly, some spiro-pyridine derivatives have been identified as inducers of apoptosis in colorectal adenocarcinoma cells, causing cell cycle arrest at the S phase. nih.gov
Enzyme inhibition is another critical molecular interaction studied in vitro. Pyridine derivatives have been investigated as inhibitors of various enzymes. For instance, certain sulfonamide acridine (B1665455) derivatives have shown inhibitory effects on topoisomerase I and II, enzymes crucial for DNA replication and repair. mdpi.com Molecular docking studies have helped to predict the binding affinities of these compounds to the active sites of these enzymes. mdpi.com
The modulation of cellular transport is also a key area of research. Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have investigated how flavonoids can affect the transport of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a pro-carcinogen. nih.gov These studies revealed that certain flavonoids could inhibit apical membrane transporters like BCRP and MRPs, thereby increasing the transport of PhIP across the cell monolayer. nih.gov
These in vitro findings provide a foundational understanding of the cellular and molecular effects of pyridine-containing compounds, guiding further preclinical and clinical development.
Interactive Data Table: In Vitro Biological Activities of Pyridine Derivatives
| Compound Class | Target/Cell Line | Observed In Vitro Effect | Reference |
| Piperidones | Human prostate and lymphoma cancer cells | Induction of apoptosis, activation of caspase-3/7 | nih.gov |
| Spiro-pyridine derivatives | Colorectal adenocarcinoma (Caco-2) cells | Cell cycle arrest at S phase, induction of apoptosis | nih.gov |
| Pyrazol-4-yl-pyridine derivatives | Muscarinic acetylcholine receptor M4 (M4) | Positive allosteric modulation | nih.gov |
| 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles | ALK5 kinase | Enzyme inhibition | researchgate.net |
| Sulfonamide acridine derivatives | Topoisomerase I and II | Enzyme inhibition | mdpi.com |
| Flavonoids | Caco-2 cells (in the context of PhIP transport) | Inhibition of BCRP and MRP transporters | nih.gov |
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Techniques for Separation and Quantification (HPLC, UPLC, GC)
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques widely used in pharmaceutical and chemical research.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are versatile techniques for the analysis of a wide range of compounds, including those with relatively high polarity and low volatility like 2-(4-Methylpiperidin-1-yl)pyridine. UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (typically <2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be the primary choice. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The basic nature of the piperidine (B6355638) and pyridine (B92270) rings suggests that a buffer would be necessary to control the pH of the mobile phase and ensure good peak shape and reproducibility.
A hypothetical HPLC/UPLC method for the analysis of a research sample containing this compound might involve the following conditions:
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 1 µL |
| This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC could be a suitable technique for its analysis, particularly for assessing purity and identifying volatile impurities. The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's partition between a stationary phase (a liquid or polymer on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen).
A potential GC method for this compound would likely utilize a capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups.
| Parameter | GC Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min) to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
| This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound. |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. sciex.comnih.gov For ionizable compounds like this compound, which can be protonated in an acidic buffer, CE, and specifically Capillary Zone Electrophoresis (CZE), is a highly applicable technique. nih.gov
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. sciex.com The separation mechanism is based on differences in the charge-to-mass ratio of the analytes. sciex.com The basic nature of the pyridine and piperidine nitrogens in this compound means it would carry a positive charge in an acidic BGE and migrate towards the cathode. The rate of migration is influenced by both its electrophoretic mobility and the electro-osmotic flow (EOF) of the BGE. nih.gov
A hypothetical CZE method for the analysis of this compound could be as follows:
| Parameter | CZE Condition |
| Capillary | Fused-Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate (B84403) Buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) at 214 nm and 254 nm |
| This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound. |
Electrochemical Detection Methods
Electrochemical detectors can be coupled with separation techniques like HPLC and CE to provide sensitive and selective detection of electroactive compounds. Given the presence of the pyridine ring, which can undergo oxidation or reduction at an electrode surface, electrochemical detection is a viable option for the analysis of this compound.
When coupled with HPLC, an electrochemical detector would be placed in-line after the column. The column effluent flows through a cell containing a working electrode, a reference electrode, and a counter electrode. A potential is applied to the working electrode, and if the analyte is electroactive at that potential, a current is generated that is proportional to the analyte concentration.
The choice of applied potential is critical for selectivity and sensitivity. A hydrodynamic voltammogram would first need to be generated for this compound to determine its optimal oxidation or reduction potential.
An example of an HPLC system with electrochemical detection for this compound might utilize the following detector settings:
| Parameter | Electrochemical Detector Condition |
| Mode | Amperometric |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Potential | +1.2 V (hypothetical, based on typical pyridine oxidation) |
| Mobile Phase | Must be electrochemically compatible (e.g., phosphate buffer with acetonitrile) |
| This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound. |
This approach could offer lower detection limits compared to UV detection, especially in complex matrices where co-eluting impurities are not electroactive.
Patent Landscape and Intellectual Property in Pyridine Piperidine Chemistry
Review of Patented Synthetic Processes for Pyridine-Piperidine Architectures
The construction of the pyridine-piperidine framework is a central challenge addressed in numerous patents. The synthetic strategies claimed are diverse, reflecting the need for efficient, scalable, and often stereoselective methods to access these valuable compounds. Key patented approaches include the catalytic hydrogenation of pyridines and coupling reactions between pre-formed pyridine (B92270) and piperidine (B6355638) rings.
One of the most fundamental and frequently patented methods for synthesizing piperidines is the reduction of the corresponding pyridine ring. nih.gov Patents disclose various catalytic systems to achieve this transformation efficiently. For instance, patent number 6,458,954 describes a process for preparing piperidines through the catalytic hydrogenation of activated pyridines using a palladium-on-carbon catalyst in aromatic hydrocarbon solvents. justia.com Another patented approach (patent 6,080,863) focuses on the activation of hydrogenation catalysts for the conversion of pyridine compounds to piperidine compounds. justia.com More advanced methods aim to produce chiral-substituted piperidines; patent 9,981,957 claims a process involving the reaction of a substituted pyridinium (B92312) ion with an amine in the presence of a hydrogen donor and a catalyst. justia.com
A cornerstone of pyridine-piperidine synthesis involves the direct coupling of a piperidine moiety to a pyridine ring, typically through nucleophilic aromatic substitution or cross-coupling reactions. An early patent (US2507631A) laid the groundwork for this approach by describing the reaction of nuclear halogenated pyridines with various nucleophiles in the presence of an agent that eliminates hydrogen halide, such as sodium amide. google.com This general method allows for the formation of a C-N bond between the two heterocyclic systems.
Modern patents often describe more complex, multi-step sequences to build highly functionalized derivatives. U.S. Patent 8,697,876 B2, for example, details a process for preparing a complex pyridinoylpiperidine derivative. google.com The synthesis involves several key patented steps, including the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine, followed by a Grignard reaction with 2,6-dibromopyridine (B144722). google.com This illustrates how patent protection can cover not only the final compound but also the specific sequence of reactions and intermediates used to achieve it in high yield and purity. google.com
Furthermore, the development of stereoselective methods is a significant area of patent activity, as the specific stereochemistry of a molecule is often crucial for its biological activity. Recent patent applications have focused on asymmetric synthesis. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which are then reduced to the corresponding enantioenriched piperidines. acs.org
Table 1: Patented Synthetic Methodologies for Pyridine-Piperidine Architectures
| Synthetic Method | Key Reagents/Catalysts | Description | Representative Patent |
| Catalytic Hydrogenation | Palladium-on-carbon, Ruthenium catalysts, Hydrogen donors | Reduction of a pyridine ring to a piperidine ring. Patents often claim specific catalysts, solvents, or activation methods to improve yield and efficiency. nih.govjustia.com | US 6,458,954 justia.com |
| Nucleophilic Aromatic Substitution | Halogenated pyridines, Sodium amide | Formation of a C-N bond by reacting a halogenated pyridine with a piperidine nucleophile. google.com | US 2,507,631 A google.com |
| Multi-step Synthesis via Grignard Reaction | Grignard reagents (e.g., from 2,6-dibromopyridine), Piperidine carboxamides | Stepwise construction of complex molecules involving the formation of key intermediates. google.com | US 8,697,876 B2 google.com |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst, Arylboronic acids | An advanced, stereoselective method to create chiral piperidines from dihydropyridine (B1217469) precursors for pharmaceutical applications. acs.org | UK Patent Application 13320698 acs.org |
Analysis of Novel Chemical Entities and Derivatives Claimed in Patents
The pyridine-piperidine scaffold serves as a versatile template for the design of novel chemical entities with a wide range of therapeutic applications. Intellectual property in this area is typically secured by claiming a core structure with various specified substitutions, leading to a vast library of related compounds covered by a single patent or patent family.
A significant number of patents claim pyridine-piperidine derivatives as inhibitors of specific biological targets for the treatment of diseases like cancer. For example, U.S. Patent 9,278,961 B2 claims pyridyl compounds that function as inhibitors of the hedgehog signaling pathway, which is implicated in hyperproliferative diseases. google.com Similarly, patent WO2014139465A1 discloses novel pyrimidine (B1678525) and pyridine compounds as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) for use in cancer therapy. google.com Another patent, CN110041302B, provides 1-(2-aminopyridin-4-yl)-3-piperidinecarboxamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), targeting glioblastoma. google.com
Beyond oncology, pyridine-piperidine derivatives have been patented for other indications. European patent EP 0174726 A1 claims a series of pyridine derivatives bearing a fluorinated alkyl chain for the prophylaxis and therapy of digestive ulcers. googleapis.com These patents highlight the modularity of the pyridine-piperidine core, where modifications to the substitution pattern on either ring can tune the compound's pharmacological profile for a specific disease target.
Interestingly, the specific compound 2-(4-Methylpiperidin-1-yl)pyridine has been cited within patent literature not as a primary therapeutic agent itself, but as a component in a patented process. A patent application related to microfluidic synthesis of radiopharmaceuticals lists 4-(4-methylpiperidin-1-yl)pyridine as a potential phase transfer catalyst. This demonstrates another facet of intellectual property where known compounds can be incorporated into and protected as part of a novel process or method.
Table 2: Examples of Patented Pyridine-Piperidine Derivatives
| Derivative Class/Claim | Therapeutic Target/Use | Key Structural Features | Representative Patent |
| Pyridyl Inhibitors | Hedgehog Signaling Pathway (Cancer) | A central pyridine core with piperidine and other aryl/heteroaryl substitutions. google.com | US 9,278,961 B2 google.com |
| Pyridine derivatives with fluorinated side chains | Anti-ulcer agents | A pyridine-oxymethyl structure connected to a piperidine ring, with a C2-5 fluorinated alkyl group. googleapis.com | EP 0174726 A1 googleapis.com |
| Pyrimidine and Pyridine Compounds | FGFR Inhibitors (Cancer) | Fused pyrimidine or pyridine ring systems attached to a substituted piperidine moiety. google.com | WO2014139465A1 google.com |
| 1-(2-aminopyridin-4-yl)-3-piperidinecarboxamide derivatives | EGFR Inhibitors (Glioblastoma) | A 2-aminopyridine (B139424) linked at the 4-position to a piperidine-3-carboxamide group. google.com | CN110041302B google.com |
| 4-(4-methylpiperidin-1-yl)pyridine | Catalyst | Used as a phase transfer catalyst in the synthesis of radiopharmaceuticals. | GB Patent Application 1418893.2 |
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Pathways and Methodologies
While established methods for creating pyridine (B92270) and piperidine (B6355638) derivatives exist, the pursuit of novel, more efficient, and sustainable synthetic routes is a key direction for future research. The synthesis of 2-(4-Methylpiperidin-1-yl)pyridine and its analogues could be advanced by exploring innovative strategies that offer improved yields, reduced step counts, and greater functional group tolerance.
Future synthetic explorations could focus on:
One-Pot Procedures: Combining multiple synthetic steps, such as Suzuki-Miyaura coupling and subsequent hydrogenation, into a single, seamless one-pot process could offer a faster and more cost-effective route to functionalized piperidines from pyridine precursors. nih.gov The optimization of catalyst systems that can facilitate tandem reactions without mutual interference is a significant area for investigation.
Novel Catalytic Systems: The development of multifunctional catalysts, such as surface single-atom alloys, presents a transformative approach. For instance, a Ru₁CoNP/HAP catalyst has been shown to convert furfural, a biomass-derived platform chemical, into piperidine through a cascade of amination, hydrogenation, and ring rearrangement. nih.gov Applying similar bio-inspired catalytic strategies could provide a sustainable pathway to piperidine-containing compounds. nih.gov
Advanced C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach. mdpi.com Future work could investigate the selective C-H arylation of the pyridine ring as a method to introduce diverse substituents, moving beyond traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com
Flow Chemistry and Electrochemical Synthesis: The use of electrochemical methods, which can avoid costly and toxic reagents, is a promising green approach for synthesizing bipyridine derivatives and could be adapted for the coupling of pyridine and piperidine moieties. mdpi.com Flow chemistry offers precise control over reaction parameters, enabling access to novel reactivity and improving the safety and scalability of synthetic processes.
A summary of potential synthetic strategies for exploration is presented in the table below.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| One-Pot Sequential Reactions | Increased efficiency, reduced waste, lower cost. nih.gov | Combining cross-coupling and hydrogenation. nih.gov |
| Biomass Conversion | Sustainable sourcing of starting materials. nih.gov | Catalytic conversion of platform chemicals like furfural. nih.gov |
| Direct C-H Arylation | High atom economy, avoids pre-functionalization. mdpi.com | Palladium-catalyzed non-directed C-3 arylation of pyridine. mdpi.com |
| Electrochemical Synthesis | Environmentally friendly, avoids harsh reagents. mdpi.com | Nickel-catalyzed electroreductive homocoupling. mdpi.com |
Deeper Mechanistic Understanding of Complex Chemical Reactions
A profound understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. For reactions involving the this compound scaffold, future research should aim to elucidate the intricate details of reaction pathways, transition states, and the roles of catalysts and reagents.
A key area for future mechanistic investigation is the site-selective functionalization of the pyridine ring. The development of methods for the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH) pathway highlights the complexity and potential for control in these systems. nih.gov Mechanistic studies have revealed that such selectivity can be achieved by tuning the electronic properties of external pyridine reagents and maximizing polarizability during the proton elimination step. nih.gov
Future mechanistic studies could involve:
Kinetic Analysis: Detailed kinetic studies to determine reaction orders, rate constants, and activation energies for key synthetic transformations.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map potential energy surfaces, identify transition states, and rationalize observed regioselectivity.
Isotopic Labeling: Employing isotopically labeled substrates to trace the pathways of atoms and functional groups throughout a reaction sequence, providing definitive evidence for proposed mechanisms.
By gaining a deeper mechanistic insight, researchers can move from empirical observation to rational design of reaction conditions, leading to more efficient, selective, and predictable syntheses.
Advancements in Computational Modeling and Predictive Capabilities
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful predictive capabilities that can guide experimental work. nih.gov For this compound and its analogues, future research will increasingly leverage computational modeling to predict molecular properties, understand intermolecular interactions, and design novel derivatives with desired characteristics.
Key areas for computational advancement include:
Predicting Molecular Properties: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including optimized molecular geometries, electronic structures, and spectroscopic signatures (IR, NMR). nih.govresearchgate.net Such calculations can help to confirm experimental findings and provide insights into the molecule's inherent reactivity. researchgate.net
Simulating Interactions: Computational docking is a vital technique for predicting how a molecule might bind to a biological target, such as a protein's active site. nih.gov This involves estimating the preferred orientation of the molecule and calculating the binding energy, providing a crucial first step in structure-based drug design. nih.gov
Understanding Intermolecular Forces: Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern solid-state packing and the stability of different polymorphs. mdpi.com
Guiding Discovery: Computational methods can be used to screen virtual libraries of compounds, identifying derivatives with a high probability of possessing desired activities. biorxiv.org For example, computational techniques have been used to discover that a low pKa value is a key feature for identifying potent ligands among certain pyridine derivatives. biorxiv.org
The table below summarizes various computational techniques and their potential applications in the study of pyridine derivatives.
| Computational Method | Application | Research Finding/Goal |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. nih.govresearchgate.net | Establish stable conformations and predict reactivity. researchgate.net |
| Molecular Docking | Predicting protein-ligand binding modes and energies. nih.gov | Identifying potential biological targets and guiding drug design. nih.gov |
| Hirshfeld Surface Analysis | Analyzing intermolecular interactions in crystals. mdpi.com | Understanding crystal packing and stability. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. biorxiv.org | Discovering key structural features for targeted therapeutic effects. biorxiv.org |
Development of Structure-Guided Design Principles for Targeted Molecular Properties
Structure-guided design is a powerful paradigm, particularly in medicinal chemistry, where the goal is to rationally design molecules with specific biological activities. This approach relies on understanding the relationship between a molecule's three-dimensional structure and its function. For the this compound scaffold, future research will focus on developing clear structure-activity relationships (SAR) to guide the synthesis of new analogues with tailored properties.
The pyridine and piperidine rings are versatile scaffolds found in numerous bioactive compounds. nih.gov Systematic modification of these rings allows for the fine-tuning of pharmacological and physicochemical properties. Future research in this area will involve:
Systematic Analogue Synthesis: Creating series of related compounds where specific parts of the this compound structure are systematically varied. This could include changing the substitution pattern on the pyridine ring or modifying the methyl group on the piperidine ring.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, improve metabolic stability, or reduce toxicity.
Target-Based Design: Using the known three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into the binding site and elicit a desired biological response. nih.gov Studies on pyrazol-4-yl-pyridine derivatives have demonstrated how systematic structural modifications can lead to potent and selective modulators of specific receptors like the muscarinic acetylcholine (B1216132) receptor M4. nih.gov
The development of robust SAR will enable the creation of a predictive framework for designing new molecules based on the this compound core, accelerating the discovery of compounds with optimized properties for applications in materials science, catalysis, and therapeutics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-Methylpiperidin-1-yl)pyridine and confirm its structural integrity?
- Methodological Answer : The compound can be synthesized via acetylation of 2-(4-methylpiperidin-1-yl)aniline with appropriate acyl chlorides (e.g., para-fluorophenacyl chloride) under catalytic conditions using N,N-dimethylaminopyridine (DMAP) . Structural confirmation requires ¹H NMR (e.g., δ 9.5–1.0 ppm for characteristic protons) and LCMS (e.g., m/z 313 [M+H]⁺) to verify molecular weight and purity (>95% at λ254). Multi-step purification via column chromatography ensures removal of unreacted starting materials .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or iodine staining provides rapid purity checks. High-resolution NMR (400 MHz) confirms structural consistency by matching proton environments and coupling constants. Mass spectrometry (ESI or MALDI-TOF) validates molecular weight, while elemental analysis ensures stoichiometric integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation (H335 hazard). Store in inert atmospheres at room temperature, and dispose of waste via certified hazardous material handlers. Emergency measures for skin/eye contact include immediate rinsing with water .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic properties of this compound?
- Methodological Answer : DFT studies on analogous compounds (e.g., 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine) reveal bond angles, charge distribution, and frontier molecular orbitals, which predict reactivity and intermolecular interactions. X-ray crystallography data (e.g., space group P2₁/c) can be used to validate computational models .
Q. What strategies resolve contradictions in biological activity data for piperidine-pyridine derivatives?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, substituent effects on receptor binding (e.g., 5-HT₇ antagonism) can be tested via competitive assays. Cross-validate results using orthogonal techniques like radioligand binding and functional cell-based assays .
Q. How does regioselectivity influence the synthesis of derivatives like 4-(4-Methylpiperidin-1-yl)pyridine from halogenated precursors?
- Methodological Answer : Nucleophilic aromatic substitution (SNAr) with 4-chloropyridine hydrochloride and 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) favors substitution at the para position. Reaction monitoring via ¹H NMR tracks the disappearance of the chloro-pyridine signal (δ ~8.5 ppm) .
Q. What experimental approaches validate the role of this compound as a ligand or enzyme modulator?
- Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd). Enzymatic inhibition assays (e.g., methionine aminopeptidase-1) with IC₅₀ determination and kinetic analysis (Lineweaver-Burk plots) clarify mechanistic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
